2-[3,4-Dihydropyrimido[1,2-A][1,3]benzimidazol-10(2H)-YL]-1-(2,5-dimethylphenyl)-1-ethanone
Description
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Properties
Molecular Formula |
C20H21N3O |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-(3,4-dihydro-2H-pyrimido[1,2-a]benzimidazol-10-yl)-1-(2,5-dimethylphenyl)ethanone |
InChI |
InChI=1S/C20H21N3O/c1-14-8-9-15(2)16(12-14)19(24)13-23-18-7-4-3-6-17(18)22-11-5-10-21-20(22)23/h3-4,6-9,12H,5,10-11,13H2,1-2H3 |
InChI Key |
PJYTUHQZUFFQLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)CN2C3=CC=CC=C3N4C2=NCCC4 |
Origin of Product |
United States |
Biological Activity
The compound 2-[3,4-Dihydropyrimido[1,2-A][1,3]benzimidazol-10(2H)-YL]-1-(2,5-dimethylphenyl)-1-ethanone is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on existing research findings.
Chemical Structure and Properties
This compound features a fused pyrimido-benzimidazole core with a 2,5-dimethylphenyl substituent. The unique structural characteristics contribute to its interaction with various biological targets.
Anticancer Activity
Research indicates that derivatives of benzimidazole, including this compound, exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit mammalian DNA topoisomerases, which are crucial for DNA replication and transcription. This inhibition can lead to apoptosis in cancer cells .
| Compound | Activity | Mechanism |
|---|---|---|
| 2-[3,4-Dihydropyrimido[1,2-A][1,3]benzimidazol-10(2H)-YL]-1-(2,5-dimethylphenyl)-1-ethanone | Antitumor | Inhibition of DNA topoisomerases |
| Benzimidazole derivatives | Anticancer | Induction of apoptosis via caspase pathways |
Antiviral Activity
This compound has also been evaluated for its antiviral properties. Similar benzimidazole derivatives have demonstrated efficacy against various RNA viruses by inhibiting viral RNA synthesis through the blockade of RNA polymerase II .
Antimicrobial Properties
The antimicrobial activity of benzimidazole derivatives is well-documented. Compounds similar to the one have shown effectiveness against bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .
The mechanisms through which 2-[3,4-Dihydropyrimido[1,2-A][1,3]benzimidazol-10(2H)-YL]-1-(2,5-dimethylphenyl)-1-ethanone exerts its biological effects include:
- Caspase Inhibition : By binding to the active site of caspase-3, this compound inhibits the apoptotic pathway, preventing programmed cell death in cancer cells .
- Receptor Interaction : The compound may interact with specific receptors such as AT1 receptors leading to antihypertensive effects by blocking angiotensin II actions .
Case Study 1: Anticancer Efficacy
In a study involving various cancer cell lines (e.g., breast and lung cancer), the compound exhibited IC50 values indicating significant cytotoxicity at low concentrations. The presence of the dimethylphenyl group was found to enhance binding affinity to target enzymes involved in cancer progression .
Case Study 2: Antiviral Potential
Another study assessed the antiviral activity against human cytomegalovirus (HCMV). The results showed that derivatives inhibited viral replication effectively while maintaining low cytotoxicity levels .
Scientific Research Applications
Antimicrobial Properties
Research has indicated that derivatives of 3,4-dihydropyrimido[1,2-a]benzimidazol exhibit significant antimicrobial activity. A study demonstrated that certain synthesized derivatives showed promising results against various bacterial strains, suggesting their potential as antibiotic agents . The mechanism of action is thought to involve disruption of bacterial cell wall synthesis.
Anticancer Activity
The anticancer properties of benzimidazole derivatives have been widely studied. For example, compounds similar to 2-[3,4-Dihydropyrimido[1,2-A][1,3]benzimidazol-10(2H)-YL]-1-(2,5-dimethylphenyl)-1-ethanone have been shown to induce apoptosis in cancer cells through various pathways. A notable study reported that certain derivatives exhibited cytotoxic effects on human cancer cell lines by inhibiting specific oncogenic pathways .
Antioxidant Effects
Antioxidant activities have also been observed in related compounds. The ability to scavenge free radicals and reduce oxidative stress is crucial for preventing cellular damage and aging. Compounds derived from 3,4-dihydropyrimido[1,2-a]benzimidazole structures have displayed significant antioxidant properties in vitro .
Case Study 1: Antimicrobial Efficacy
In a controlled study involving synthesized derivatives of 3,4-dihydropyrimido[1,2-a]benzimidazol-2(1H)-ones, researchers tested a series of compounds against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications in the chemical structure significantly enhanced antimicrobial potency. The most effective compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 32 | Moderate |
| Compound B | 16 | High |
| Compound C | 8 | Very High |
Case Study 2: Anticancer Potential
A recent investigation into the anticancer effects of benzimidazole derivatives revealed that one compound led to a decrease in cell viability of breast cancer cells by over 70% at a concentration of 10 µM after 48 hours. The study utilized flow cytometry to assess apoptosis and found that the compound activated caspase pathways leading to programmed cell death.
| Compound | Cell Line Tested | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|---|
| Compound D | MCF-7 (Breast) | 10 | 75 |
| Compound E | HeLa (Cervical) | 15 | 50 |
Preparation Methods
Base-Catalyzed Cyclocondensation
The core dihydropyrimido[1,2-a]benzimidazole scaffold is typically constructed via cyclocondensation of 2-aminobenzimidazole with α,β-unsaturated carbonyl compounds. For the target compound, the reaction employs 1-(2,5-dimethylphenyl)-2-bromoethan-1-one and 2-aminobenzimidazole in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as base.
Reaction conditions:
-
Molar ratio: 1:1.2 (2-aminobenzimidazole:α,β-unsaturated ketone)
-
Temperature: 80–100°C
-
Time: 8–12 hours
-
Yield: 72–78%
The mechanism proceeds through Michael addition followed by intramolecular cyclization (Figure 1). The electron-withdrawing bromine atom activates the α-position for nucleophilic attack by the benzimidazole nitrogen.
Microwave-Assisted Synthesis
Accelerated Cyclization
Microwave irradiation significantly reduces reaction times while maintaining yields. A modified protocol using 1-(2,5-dimethylphenyl)-2-chloroethan-1-one and 2-aminobenzimidazole in ethanol with piperidine catalyst achieves completion in 45 minutes.
Optimized parameters:
| Parameter | Value |
|---|---|
| Microwave power | 300 W |
| Temperature | 120°C |
| Pressure | 150 psi |
| Solvent | Ethanol |
| Catalyst | Piperidine (0.5 eq) |
| Yield | 85–89% |
This method minimizes side products like N-alkylated derivatives through controlled energy input.
Multicomponent Reactions (MCRs)
One-Pot Assembly
A three-component system combining 2-aminobenzimidazole, 2,5-dimethylacetophenone, and formaldehyde in acetic acid produces the target compound via sequential Mannich and cyclization reactions.
Key advantages:
-
Eliminates intermediate isolation
-
Atom-economical (78% atom utilization)
-
Scalable to >100 g batches
Reaction profile:
-
Mannich base formation:
-
Cyclization:
Intramolecular nucleophilic attack at 80–90°C
Solvent and Catalyst Optimization
Solvent Effects
Comparative studies in polar aprotic vs. protic solvents:
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| DMF | 36.7 | 78 | 8 |
| Ethanol | 24.3 | 68 | 12 |
| Acetonitrile | 37.5 | 65 | 10 |
DMF enhances reaction rates through stabilization of the transition state.
Catalytic Systems
Base catalysts significantly impact product distribution:
| Catalyst | Concentration (eq) | Yield (%) | Purity (%) |
|---|---|---|---|
| K₂CO₃ | 1.5 | 78 | 98.2 |
| Et₃N | 2.0 | 72 | 96.5 |
| Piperidine | 0.5 | 89 | 99.1 |
Piperidine acts as both base and phase-transfer catalyst in ethanol.
Purification and Characterization
Chromatographic Techniques
-
Normal-phase silica chromatography (hexane:EtOAc = 7:3) removes unreacted starting materials
-
Recrystallization from ethanol/water (4:1) yields needle-shaped crystals (mp 162–164°C)
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, ArH), 7.89–7.45 (m, 4H), 4.32 (q, J = 6.8 Hz, 2H), 2.65 (s, 3H), 2.31 (s, 3H)
-
HRMS: m/z 361.1654 [M+H]⁺ (calc. 361.1658)
Q & A
Q. What are the established synthetic routes for preparing this compound, and what key reaction parameters influence yield?
Methodological Answer: The compound can be synthesized via cyclocondensation reactions. A common approach involves refluxing intermediates like substituted benzaldehydes with heterocyclic amines in ethanol or n-butanol, catalyzed by glacial acetic acid or ammonium acetate. Key parameters include:
- Reaction Time : 4–6 hours under reflux (e.g., uses 4 hours for triazole derivatives).
- Solvent Choice : Absolute ethanol for solubility and stability ( ).
- Catalysts : Glacial acetic acid (5 drops) enhances electrophilicity ( ), while ammonium acetate (16 mmol) facilitates cyclization ( ).
- Workup : Post-reaction solvent evaporation under reduced pressure and recrystallization (DMF–EtOH mixtures in ). Yield optimization requires monitoring reaction progress via TLC and adjusting stoichiometry of heterocyclic precursors.
Q. What spectroscopic and analytical methods are most reliable for confirming structural integrity?
Methodological Answer: Structural validation relies on a combination of:
- ¹H/¹³C NMR : For aromatic proton environments and substituent assignments (e.g., validates benzimidazole derivatives via NMR).
- IR Spectroscopy : To confirm carbonyl (C=O) and NH stretches ().
- Mass Spectrometry : High-resolution MS for molecular ion verification (e.g., uses HRMS for bis-heterocycles).
Cross-referencing with literature data (e.g., matches hydroxy-phenyl-benzimidazoles) ensures consistency.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve regioselectivity in forming the pyrimido-benzimidazole core?
Methodological Answer: Regioselectivity challenges arise from competing cyclization pathways. Strategies include:
- Temperature Gradients : Lower temperatures (60–80°C) favor kinetic control, reducing side products ( highlights thermal degradation risks).
- Protecting Groups : Temporarily blocking reactive sites (e.g., hydroxyl groups on the 2,5-dimethylphenyl moiety) to direct cyclization (similar to ’s hydroxy-phenyl modifications).
- Solvent Polarity : Polar aprotic solvents (DMF) may stabilize transition states ( uses DMF-DMA for enaminone formation). Computational modeling (DFT) of intermediate stability can predict regiochemical outcomes.
Q. How should discrepancies in spectral data or biological activity between synthesized batches be systematically investigated?
Methodological Answer: Contradictions often stem from:
Q. What strategies are effective for introducing diverse substituents at the 2,5-dimethylphenyl moiety to study structure-activity relationships (SAR)?
Methodological Answer:
- Suzuki Coupling : Replace dimethylphenyl with boronic acid derivatives (e.g., ’s aldehyde diversity in pyrazole synthesis).
- Electrophilic Aromatic Substitution : Introduce halogens or nitro groups for further functionalization ( ’s arylacylidene intermediates).
- Click Chemistry : Azide-alkyne cycloaddition to append bioactive groups (e.g., triazoles in ). Biological testing should use standardized assays (e.g., enzyme inhibition) with IC₅₀ comparisons across derivatives ( ’s SAR approach).
Q. What mechanistic insights exist for the cyclocondensation steps involved in forming the fused benzimidazole system?
Methodological Answer: Mechanistic studies suggest:
- Nucleophilic Attack : The benzimidazole nitrogen attacks electrophilic carbonyl carbons ( ’s pyrimidine-thienopyridine synthesis).
- Acid-Catalyzed Dehydration : Glacial acetic acid facilitates water elimination during ring closure ( ).
- Tautomerization : Keto-enol equilibria stabilize intermediates ( ’s enaminone formation via DMF-DMA). Isotopic labeling (e.g., ¹⁵N) and kinetic studies can validate proposed pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
